(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde
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Overview
Description
D-Glucose, 3,6-anhydro- is a derivative of D-glucose, a simple sugar that is a fundamental building block in various biological processes. This compound is characterized by the removal of water molecules from the glucose structure, resulting in an anhydro form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 3,6-anhydro- typically involves the sulfation of the O-6 position of D-glucose using a dimethylsulfoxide-sulfur trioxide complex. This is followed by an alkali treatment of the resulting partially sulfated glucan . This method introduces the 3,6-anhydro linkage into the glucose molecule, resulting in the formation of D-Glucose, 3,6-anhydro-.
Industrial Production Methods
Industrial production methods for D-Glucose, 3,6-anhydro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity. The use of advanced reactors and continuous processing techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 3,6-anhydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule that can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize D-Glucose, 3,6-anhydro- under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
D-Glucose, 3,6-anhydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: D-Glucose, 3,6-anhydro- is used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of D-Glucose, 3,6-anhydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in metabolic processes. For example, it can affect the activity of hydrolytic enzymes, making it resistant to enzymatic degradation . This property is particularly useful in the development of stable and long-lasting biomaterials.
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-D-glucose: Another anhydro sugar with similar properties but different structural features.
3,6-Anhydro-D-galactose: A compound with a similar anhydro linkage but derived from galactose instead of glucose
Uniqueness
D-Glucose, 3,6-anhydro- is unique due to its specific anhydro linkage, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and resistance to enzymatic degradation. Its ability to undergo a variety of chemical reactions also makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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